Betanidin sulfate

Catalog No.
S13273949
CAS No.
37717-82-1
M.F
C18H16N2O12S
M. Wt
484.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betanidin sulfate

CAS Number

37717-82-1

Product Name

Betanidin sulfate

IUPAC Name

(4E)-6-carboxy-4-[2-(2-carboxy-5,6-dihydroxyindol-1-ium-1-ylidene)ethylidene]-2,3-dihydro-1H-pyridin-1-ium-2-carboxylate;hydrogen sulfate

Molecular Formula

C18H16N2O12S

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C18H14N2O8.H2O4S/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26;1-5(2,3)4/h1-3,5-7,11H,4H2,(H5,21,22,23,24,25,26,27,28);(H2,1,2,3,4)

InChI Key

NNVGPBLBYBOOHJ-UHFFFAOYSA-N

Canonical SMILES

C1C([NH2+]C(=CC1=CC=[N+]2C3=CC(=C(C=C3C=C2C(=O)O)O)O)C(=O)O)C(=O)[O-].OS(=O)(=O)[O-]

Isomeric SMILES

C\1C([NH2+]C(=C/C1=C/C=[N+]2C3=CC(=C(C=C3C=C2C(=O)O)O)O)C(=O)O)C(=O)[O-].OS(=O)(=O)[O-]

Betanidin sulfate is a natural compound classified as a betacyanin, which is a type of water-soluble pigment found predominantly in plants such as beets (Beta vulgaris). It is derived from betanin, which is the primary pigment responsible for the red-violet coloration in these plants. Betanidin sulfate has a complex chemical structure characterized by a 5,6-dihydroxy moiety that contributes to its significant antioxidant properties. Its chemical formula is C15_{15}H15_{15}N2_{2}O7_{7}S, and it is known for its stability and bioavailability in various environments, including food matrices and biological systems .

That are crucial for its stability and functionality. Key reactions include:

  • Hydrolysis: Betanidin can be hydrolyzed to yield betalamic acid and cyclo-DOPA, which are essential for the formation of other betalains.
  • Oxidation: The oxidation of betanidin can lead to various derivatives, affecting its color and biological activity. For instance, tyrosinase-mediated oxidation results in the formation of quinone derivatives .
  • Conjugation: Betanidin can react with sulfhydryl scavengers, leading to the formation of conjugates that may have altered biological activities .
  • Acyl Migration: This phenomenon occurs within the structure of betacyanins, affecting their stability and reactivity under different conditions .

Betanidin sulfate exhibits notable biological activities, primarily due to its antioxidant properties. It has been shown to:

  • Scavenge Free Radicals: Betanidin sulfate effectively reduces reactive oxygen species, contributing to its potential role in chemoprevention and delaying cancer development .
  • Inhibit Enzymatic Activity: It has been studied for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin synthesis, suggesting potential applications in skin whitening products .
  • Anti-inflammatory Effects: Research indicates that betanidin sulfate may exert anti-inflammatory effects, further supporting its use in health-related applications .

The synthesis of betanidin sulfate can be achieved through various methods:

  • Extraction from Natural Sources: Betanidin sulfate can be extracted from plants like Amaranthus tricolor or Beta vulgaris using solvent extraction techniques.
  • Semi-synthetic Approaches: Chemical modifications of betanin through hydrolysis or acylation can yield betanidin sulfate and its derivatives. These methods allow for the production of specific forms with desired properties .
  • Biotransformation: Enzymatic methods involving glycosyltransferases have been explored to modify betanidin into more stable forms like betanidin sulfate .

Betanidin sulfate has diverse applications across various fields:

  • Food Industry: It is used as a natural colorant due to its vibrant red hue and stability under acidic conditions, making it suitable for beverages and confectionery products.
  • Cosmetics: Its antioxidant and anti-inflammatory properties make it a valuable ingredient in skincare formulations aimed at reducing oxidative stress and improving skin health.
  • Pharmaceuticals: Due to its biological activities, betanidin sulfate is being investigated for potential therapeutic applications, particularly in cancer prevention and treatment strategies .

Several compounds share structural similarities with betanidin sulfate. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
BetaninGlycosylated derivativePrimary pigment in beets; higher stability
IsobetaninIsomer of betaninSimilar chromatic properties; different conformation
2-Decarboxy-betaninDecarboxylated derivativeLess stable; different color characteristics
6′-O-Sulfate-betaninSulfated derivativeIncreased solubility; altered bioactivity
BetacyaninGeneral classIncludes various pigments derived from cyclo-DOPA

Betanidin sulfate stands out due to its specific structural features that enhance its antioxidant properties while maintaining stability across various pH levels. Its unique combination of biological activity and application potential makes it an interesting subject for further research and development in food science, cosmetics, and pharmaceuticals.

Enzymatic Pathways Involving Tyrosinase and DOPA Dioxygenase

The biosynthetic pathway of betanidin sulfate involves a complex series of enzymatic reactions, with tyrosinase and DOPA dioxygenase serving as critical catalytic enzymes [2] [3]. The pathway begins with the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by cytochrome P450 enzymes, specifically CYP76AD1/5/6, which exhibit bifunctional tyrosinase activity [2]. This initial step represents the entry point into betalain biosynthesis and is fundamental to betanidin sulfate formation .

DOPA 4,5-dioxygenase represents the key enzymatic step in betalamic acid formation, catalyzing the ring-opening reaction of L-DOPA to produce betalamic acid through an extradiol cleavage mechanism [4] [5]. Recent structural analysis of the DOPA 4,5-dioxygenase from Beta vulgaris revealed that the enzyme exhibits a structural fold similar to other members of the extradiol dioxygenase family, with iron-ligand residues His15, His53, and His229 indicating the enzyme's reliance on nonheme iron for catalyzing the ring-opening reaction [4]. The catalytic mechanism involves the formation of an iron-superoxide species that enables electron transfer from L-DOPA to the ferric center, forming an alkylperoxo intermediate that subsequently undergoes oxygen-oxygen bond cleavage through a Criegee rearrangement [4].

Tyrosinase demonstrates direct activity on betaxanthins, particularly dopaxanthin, with kinetic analysis revealing a high substrate affinity characterized by a Km value of 84.3 micrometers [3]. The enzyme catalyzes both the ortho-hydroxylation of tyrosine-betaxanthin to dopaxanthin and the subsequent oxidation of dopaxanthin to dopaxanthin-quinone [3]. This dual functionality suggests an alternative biosynthetic pathway where betaxanthins serve as intermediates in betacyanin formation rather than terminal products [3].

Table 1: Enzyme Kinetic Parameters in Betanidin Sulfate Biosynthesis

EnzymeSubstrateKm (µM)Vmax or kcatSpecific ActivityMolecular WeightSource
Betanidin 5-O-glucosyltransferase (BGT) from Amaranthus tricolorBetanidin344.017.24 µM min⁻¹265.2 nkat mg⁻¹62.8 kDa [6]
DOPA 4,5-dioxygenase (BvDOD) from Beta vulgaris - P18A mutantL-DOPASimilar to wild-type14.59 min⁻¹Significantly reducedNot reported [4]
DOPA 4,5-dioxygenase (BvDOD) from Beta vulgaris - K26A mutantL-DOPASimilar to wild-type44.75 min⁻¹Significantly reducedNot reported [4]
DOPA 4,5-dioxygenase (BvDOD) from Beta vulgaris - D254A mutantL-DOPADramatically reduced5.99 min⁻¹Dramatically reducedNot reported [4]
Tyrosinase acting on dopaxanthinDopaxanthin84.3Not reportedNot reportedNot reported [3]

Role of Cyclo-DOPA in Betanidin Formation

Cyclo-DOPA serves as a crucial intermediate in betanidin formation, representing the condensation partner for betalamic acid in the spontaneous reaction that yields betanidin [2] [7] [8]. The formation of cyclo-DOPA occurs through the spontaneous cyclization of DOPA-quinone, which is generated by the oxidative action of tyrosinase on L-DOPA [3] [7]. This cyclization process involves an intramolecular nucleophilic attack of the amine group on the quinone ring, resulting in the formation of leuko-DOPA-chrome, which subsequently becomes cyclo-DOPA [3].

The condensation reaction between cyclo-DOPA and betalamic acid represents a non-enzymatic process that occurs spontaneously under physiological conditions [2] [7]. This reaction is fundamental to the diversification of betacyanin structures, as the observed diversity of betacyanin compounds results from the frequent glucosylation and acylation of the betanidin aglycone formed from this condensation [7]. The glucosylation of cyclo-DOPA prior to condensation with betalamic acid represents an alternative pathway that leads to the formation of specific betacyanin derivatives [7].

Research has demonstrated that cyclo-DOPA can undergo glucosylation by specific glucosyltransferases, forming cyclo-DOPA 5-glucoside, which is further metabolized by UDP-glucuronic acid: cyclo-DOPA 5-glucoside glucuronosyltransferase [7]. This enzymatic modification adds glucuronic acid to the structure, forming amaranthin, a prominent betacyanin found in Amaranthaceae species [7]. The regulation of cyclo-DOPA availability thus directly influences the final composition of betacyanin products in different plant species [7].

Sulfation Mechanisms in Plant Secondary Metabolism

Sulfation in plant secondary metabolism is catalyzed by sulfotransferases, which transfer sulfate groups from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to hydroxyl groups of acceptor molecules [9] [10] [11]. The biosynthesis of PAPS occurs through a two-step enzymatic process involving ATP sulfurylase and APS kinase [10] [11]. ATP sulfurylase catalyzes the formation of adenosine 5'-phosphosulfate (APS) from ATP and sulfate, while APS kinase phosphorylates APS to produce PAPS [11].

The regulation of sulfation pathways involves complex coordination between primary sulfate assimilation and secondary sulfur metabolism [9] [10]. In plants, PAPS production competes with sulfate reduction pathways, as APS kinase and APS reductase compete for the same substrate [10]. The plastidic localization of key sulfation enzymes necessitates efficient transport systems, with PAPST1 serving as the primary PAPS transporter in chloroplast envelope membranes [11].

Plant sulfotransferases exhibit high substrate specificity and are essential for the biosynthesis of sulfated secondary metabolites [11]. The loss of plastidic APS kinase isoforms APK1 and APK2 results in dramatically reduced accumulation of sulfated metabolites, demonstrating the critical importance of PAPS availability for sulfation reactions [10]. Recent identification of bacterial sulfotransferases capable of di-sulfation, such as AdpST from Streptomyces davaonensis, reveals the potential for similar mechanisms in plant systems [12].

Natural Sources: Distribution in Beta vulgaris and Amaranthaceae

Beta vulgaris represents the most extensively studied source of betacyanins, with betalain concentrations ranging from 200 to 2100 milligrams per kilogram fresh weight [13]. The concentration of betalains in red beetroots varies significantly between cultivars, with some new varieties achieving substantially higher betalain contents [13]. The distribution of betalains within the beetroot shows the highest concentrations in the surface tissues, with levels decreasing progressively toward the interior of the root [13].

The Amaranthaceae family encompasses diverse genera containing betalains, including Alternanthera, Amaranthus, Beta, Chenopodium, Celosia, and Gomphrena [14]. Amaranthus species demonstrate particularly high betalain accumulation, with grain amaranths such as Amaranthus cruentus, A. coudatus, and A. hybridus containing higher betacyanin concentrations than vegetable amaranth A. tricolor [13]. In Amaranthus tricolor, amaranthin and isoamaranthin represent the predominant betacyanin pigments, with amaranthin typically occurring at higher concentrations [14].

Table 2: Betalain Content in Natural Sources

Plant SpeciesBetalain TypeConcentration RangeMain PigmentFamilySource
Beta vulgaris (red beetroot)Betacyanins (75-95%)200-2100 mg/kg fresh weightBetanin (betanidin 5-O-β-glucoside)Amaranthaceae [13]
Amaranthus tricolor seedlingsAmaranthin, isoamaranthinVariable by genotypeAmaranthinAmaranthaceae [14]
Amaranthus cruentusBetacyaninsHigher than A. tricolorVarious betacyaninsAmaranthaceae [14]
Salicornia rubra (full sun, red)BetacyaninsHigh in red phenotypeBetacyaninsAmaranthaceae [15]
Celosia argenteaBetacyaninsPresentBetacyaninsAmaranthaceae [13]

Environmental factors significantly influence betalain accumulation patterns within Amaranthaceae species [14]. Growth stage affects pigment concentration, with older plants typically exhibiting higher betacyanin levels than younger specimens [14]. The position of leaves within the shoot canopy also influences accumulation, as apical leaves demonstrate higher betacyanin concentrations compared to middle and basal leaves [14]. Photoperiod represents another critical factor, with twelve-hour photoperiods proving optimal for betacyanin accumulation in vegetable amaranth [14].

Ecological Functions in Plant Defense and Stress Response

Betacyanins, including betanidin derivatives, serve multiple ecological functions in plant defense and stress response mechanisms [16] [15] [17]. These pigments function as natural antioxidants, effectively scavenging reactive oxygen species generated under various stress conditions [13] [17]. The antioxidant activity of betacyanins demonstrates pH dependence, with greater antiradical activity observed at neutral and basic pH compared to acidic conditions [13] [18].

Salt stress represents a primary environmental challenge that induces betacyanin accumulation in halophytic species [17] [19]. Research on Salicornia fruticosa demonstrated a four-fold increase in betalain concentration as a consequence of salinity stress, accompanied by a decline in chlorophyll content [17]. In Portulaca oleracea, salinity tolerance correlates with increased proline content and betacyanin pigmentation, suggesting coordinated osmotic regulation [17].

Ultraviolet radiation protection constitutes another significant ecological function of betacyanins [15] [18]. Betacyanins possess two absorption maxima, one in the ultraviolet range (270-280 nanometers) and another in the visible green range (535 nanometers), enabling effective ultraviolet radiation absorption [18]. Studies on Salicornia rubra revealed that while betacyanin concentrations correlate with plant color, the primary determinant of ultraviolet absorption capacity is the concentration of phenolic compounds rather than betacyanins alone [15].

Biotic stress response represents an additional ecological function of betacyanins in plant defense [20] [21]. Betacyanins exhibit antimicrobial activity against a broad spectrum of microorganisms, including multidrug-resistant bacteria and biofilm-producing species [20]. Research has demonstrated antiviral activity against dengue virus and antifungal effects, highlighting the diversity of antimicrobial properties exhibited by these compounds [20]. Gene expression analysis during insect herbivory shows coordinated upregulation of betacyanin biosynthetic genes, with some genes showing up to 60-fold increases in expression levels [21].

The extraction of betanidin precursors from Beta vulgaris tissue represents the foundational step in betanidin sulfate production. Conventional solvent extraction remains the most widely adopted method, utilizing ethanol-water systems with optimized material-to-solvent ratios [1] [2]. Research indicates that a material-to-solvent ratio of 1:25 with 20% ethanol achieves betalain content of 2.955 mg/g [2]. The extraction efficiency is significantly influenced by several parameters including solvent polarity, extraction time, and temperature conditions.

Enzyme-assisted extraction has demonstrated enhanced efficiency compared to conventional methods [1]. Lombardelli and colleagues reported optimal conditions using an enzymatic dose of 25 U/g at 25°C for 240 minutes, yielding 11.37 mg/L of betaxanthins and 14.67 mg/L of betacyanins [1]. This method facilitates the breakdown of cell wall structures, thereby improving the accessibility of betalain compounds within plant vacuoles.

Microwave-assisted extraction represents a significant advancement in processing efficiency [1]. Cardoso-Ugarte et al. established that 400 W power with 100% duty cycle for 90-120 seconds produced 128.68 mg/100g of betanins and 101.41 mg/100g of betaxanthins [1]. The combination of microwave and ultrasound technologies has shown remarkable improvements, with studies reporting 8.6-13% increases in betalain content and 40-55% reductions in extraction time [3].

Deep eutectic solvents have emerged as environmentally friendly alternatives for betalain extraction [1]. Hernández-Aguirre and colleagues demonstrated that acidified magnesium chloride hexahydrate:urea systems exhibited highest extraction capacity for betacyanins while maintaining selectivity [1]. Supercritical carbon dioxide extraction at 60 MPa facilitates the release of betalains from plant vacuoles while simultaneously inactivating degradative enzymes [4].

Chromatographic Purification Strategies (High Performance Liquid Chromatography, Thin Layer Chromatography)

High Performance Liquid Chromatography represents the gold standard for betanidin purification due to its superior resolution and reproducibility [5]. Semi-preparative reverse-phase High Performance Liquid Chromatography systems utilizing Phenomenex C18 columns (250 × 21.2 mm) with gradient elution of 1% formic acid and 80% methanol achieve single-peak purification [5]. Gonçalves and colleagues established that monitoring at 536 nm with diode array detection provides optimal sensitivity for betacyanin compounds [5].

The mobile phase composition critically influences separation efficiency [6] [7]. Systems employing 0.3 M phosphoric acid and acetonitrile gradients enable resolution of betanidin from its isomeric forms, including isobetanidin [6]. Detection wavelengths of 540 nm, 480 nm, and 420 nm allow for comprehensive monitoring of different betalain classes [6]. Recent developments in Ultra High Performance Liquid Chromatography using Eclipse Plus C18 columns (1.8 μm, 50 × 2.1 mm) coupled with quadrupole time-of-flight mass spectrometry have enabled identification of 27 phytochemicals including 23 betalains [6].

Thin Layer Chromatography methods, while less sophisticated, offer cost-effective purification alternatives [8] [9]. High Performance Thin Layer Chromatography using precoated RP-18 F254s plates with acetonitrile:methanol:water:glacial acetic acid (2:7:1:0.1 v/v/v/v) mobile phase achieves striking horizontal separation of betacyanin pigments [9]. The method produces unique patterns of two skewed chromatographic bands with resolution distances of approximately 6 mm [9].

Conventional Thin Layer Chromatography protocols employ cellulose preparative plates with isopropanol:ethanol:water:acetic acid solvent systems [8]. While total eluting time reaches 5 hours, this method provides complete separation with reduced oxidation risks when conducted under nitrogen atmosphere [8]. Flash chromatography using C18 glass reverse-phase columns (200 × 60 mm) enables collection of 180 fractions, with fractions 48-56 typically containing purified betanin [6].

Chemical Sulfation Techniques and Yield Optimization

Chemical sulfation of betanidin represents a critical transformation in betanidin sulfate synthesis. The sulfur trioxide-triethylamine complex method constitutes the most reliable approach for achieving complete sulfation [10]. Reaction conditions of 60°C for 16 hours in pyridine solvent provide optimal conversion while maintaining substrate integrity [10]. The methodology demonstrates excellent stability under subsequent hydrogenation conditions required for protecting group removal [10].

Sulfamic acid catalyzed by Amberlyst-15 solid acid catalyst offers an alternative sulfation strategy with recyclable catalytic systems [11]. Optimal conditions utilizing 90°C for 2 hours in pyridine solvent achieve 10.1% sulfur content with catalyst stability maintained through four reuse cycles [11]. The catalytic mechanism involves formation of sulfur trioxide-pyridine complexes that selectively sulfate hydroxyl groups while avoiding double bond reactions [11].

Sulfur VI Fluoride Exchange reactions provide scalable approaches to sulfate diester formation [12]. Systematic optimization using aryl fluorosulfates with variable electronic properties enables yields of 67-95% in gram-scale reactions [12]. The methodology employs 1,8-diazabicyclo[5.4.0]undec-7-ene as catalyst for coupling with trimethylsilyl-protected substrates, followed by selective hydrolytic removal of aryl protecting groups [12].

Persulfate-based sulfation represents recent advances in yield optimization [13]. Potassium persulfate in dimethylformamide with tetrabutylammonium hydrogen sulfate achieves 93% yields under optimized conditions [13]. The reaction proceeds through hydrogen atom transfer mechanisms where dimethylformamide functions as both hydrogen atom transfer donor and leaving group activator [13].

Microwave-assisted sulfation protocols enhance reaction rates while maintaining product integrity [14]. Acetonitrile solvent systems with sulfur trioxide-amine complexes at 100°C under microwave irradiation produce per-sulfated products in 70-95% yields [14]. The methodology proves particularly valuable for thermally sensitive functional groups where traditional heating methods cause decomposition [14].

Biocatalytic Approaches Using Recombinant Enzymes

Biocatalytic synthesis of betanidin sulfate precursors utilizes engineered enzyme systems for enhanced specificity and environmental compatibility. CYP76AD1 cytochrome P450 enzymes catalyze the dual conversion of tyrosine to L-DOPA and subsequent oxidation to cyclo-DOPA [15] [16]. Heterologous expression in Saccharomyces cerevisiae and Escherichia coli systems enables scalable production with confirmed tyrosine hydroxylase activity [15] [16].

DOPA 4,5-dioxygenase represents the key enzyme in betalamic acid formation from L-DOPA substrates [16] [17]. Recombinant expression studies demonstrate that DODAα1 isoforms exhibit high L-DOPA 4,5-dioxygenase activity compared to DODAα2 variants [16]. Functional characterization in Nicotiana benthamiana and yeast expression systems confirms the essential role of DODAα1 in betalain biosynthesis pathways [16].

Betanidin 5-O-glucosyltransferase and cyclo-DOPA 5-O-glucosyltransferase provide alternative glycosylation pathways for betanidin modification [18] [17]. Regioselective glucosylation at the 5-hydroxyl position enhances substrate stability while maintaining biological activity [18]. Coexpression systems incorporating CYP76AD1, DODA, and glucosyltransferase genes achieve complete betalain biosynthesis in heterologous hosts [17].

Protrophic yeast strains expressing minimal enzyme sets enable high-purity semi-synthesis platforms [18]. Removal of amino acid supplementation prevents formation of undesired betaxanthin side-products while focusing L-DOPA metabolism toward betalamic acid synthesis [18]. The CYP76AD5 variant provides exclusive monophenolase activity, ensuring efficient substrate channeling [18].

Transient expression in Nicotiana benthamiana facilitates rapid functional characterization of enzyme variants [16] [17]. Coinfiltration with Agrobacterium tumefaciens carrying betalain biosynthesis genes produces strong red-violet coloration within days, enabling efficient screening of enzyme combinations [16] [17]. The system proves particularly valuable for evaluating glucosyltransferase specificity and substrate preferences [17].

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

484.04239512 g/mol

Monoisotopic Mass

484.04239512 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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